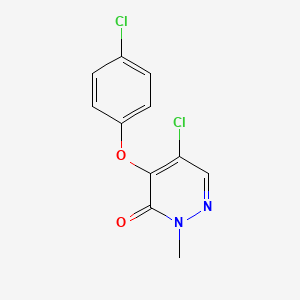

![molecular formula C12H13N3O4 B5689510 methyl N-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]glycinate](/img/structure/B5689510.png)

methyl N-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]glycinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl N-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]glycinate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as glycine methyl ester quinoxaline-2-carboxylate and has a molecular formula of C11H11N3O4.

Scientific Research Applications

Heterogeneous Catalysis

Quinoxalin-2(1H)-ones, such as our compound of interest, are utilized in heterogeneous catalysis . This process is crucial for the production of fine chemicals and plays a significant role in the pharmaceutical and materials fields . The compound can be involved in reactions that are environmentally friendly and cost-effective, making it a valuable asset in sustainable chemistry practices.

Photocatalysis

The compound is also applicable in photocatalysis , where it can undergo hydroxylation reactions under air conditions . This is particularly important for the synthesis of hydroxy-substituted quinoxalin-2(1H)-ones, which have various uses in creating new materials and chemicals.

Organic Synthesis

In organic synthesis, methyl N-[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]glycinate can be used as a building block for constructing complex molecules. Its reactivity allows for the formation of C–H bonds, which is a fundamental transformation in the field of organic chemistry .

Medicinal Chemistry

This compound has potential applications in medicinal chemistry . Due to its structural similarity to bioactive quinoxalines, it could be used to synthesize novel pharmaceuticals with potential therapeutic effects .

Material Science

In material science , the compound’s properties can be harnessed to develop new materials with unique characteristics. Its ability to participate in various chemical reactions makes it a candidate for creating advanced materials with specific desired properties .

Green Chemistry

Lastly, the compound aligns with the principles of green chemistry . It can be used in reactions that minimize waste and avoid the use of hazardous substances, contributing to the development of more sustainable chemical processes .

Mechanism of Action

Target of Action

Quinoxalines, a class of n-heterocyclic compounds, are known to have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial . They are important biological agents, and a significant amount of research activity has been directed towards this class .

Mode of Action

It’s known that the radical alkylarylation reaction proceeds through a sequence of alkylation and intramolecular cyclization . The substituent on the C-C double bond plays a key role for the progress of the reaction to give the expected products with good chemical yields .

Biochemical Pathways

The compound is likely involved in several biochemical reactions due to its quinoxaline core . Quinoxalines have been found to interact with various enzymes and proteins, influencing multiple biochemical pathways .

Result of Action

Given its quinoxaline core, it’s likely that the compound has significant biological activity, potentially including antifungal, antibacterial, antiviral, and antimicrobial effects .

properties

IUPAC Name |

methyl 2-[(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)amino]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O4/c1-19-11(17)6-13-12(18)15-7-10(16)14-8-4-2-3-5-9(8)15/h2-5H,6-7H2,1H3,(H,13,18)(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXBMPISPCSWPQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNC(=O)N1CC(=O)NC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl N-[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]glycinate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(2-phenyl-1H-imidazol-1-yl)acetamide](/img/structure/B5689431.png)

![N~1~-{rel-(3R,4S)-4-cyclopropyl-1-[2-(dimethylamino)-5,6,7,8-tetrahydro-4-quinazolinyl]-3-pyrrolidinyl}glycinamide dihydrochloride](/img/structure/B5689437.png)

![4-chloro-2-[(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-ylamino)methyl]phenol](/img/structure/B5689445.png)

![4-(2-chloro-6-fluorobenzyl)-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5689452.png)

![(4R)-N-ethyl-4-{[(3-methyl-1H-pyrazol-5-yl)carbonyl]amino}-1-[(5-methyl-2-thienyl)methyl]-L-prolinamide](/img/structure/B5689483.png)

![1-(7-methylthieno[3,2-d]pyrimidin-4-yl)-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]piperidin-4-amine](/img/structure/B5689489.png)

![5-[(2,2-dimethylpropanoyl)amino]isophthalic acid](/img/structure/B5689496.png)

![1-(cyclohexylmethyl)-4-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}-1H-1,2,3-triazole](/img/structure/B5689501.png)

![4-(1-butyl-1H-imidazol-2-yl)-1-{[3-(3-thienyl)-1H-pyrazol-5-yl]carbonyl}piperidine](/img/structure/B5689525.png)

![1-(ethylsulfonyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B5689528.png)

![N,N,N',N'-tetramethyl-1H,3H-benzo[de]isochromene-6,7-diamine](/img/structure/B5689534.png)